

physical and chemical properties of 3-Acetyl-2,5-dimethylthiophene

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Compound of Interest

Compound Name: 3-Acetyl-2,5-dimethylthiophene

Cat. No.: B1297827

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An In-depth Technical Guide to **3-Acetyl-2,5-dimethylthiophene**

Introduction

3-Acetyl-2,5-dimethylthiophene, also known as 1-(2,5-dimethyl-3-thienyl)ethanone, is an aromatic ketone and a substituted thiophene derivative.^{[1][2]} Its unique structure, featuring a thiophene ring with two methyl groups and an acetyl substituent, makes it a compound of interest in various chemical fields. It is recognized for its characteristic burnt, roasted, and nutty odor, which has led to its use as a flavoring agent in food products like roasted nuts, chocolate, and meat.^{[2][3]} Beyond its sensory properties, this molecule serves as a versatile building block in organic synthesis and has been explored for applications in materials science, notably as an additive in the development of high-performance perovskite solar cells.^[4] This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, synthesis, and key applications for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

3-Acetyl-2,5-dimethylthiophene is typically a clear, colorless to pale yellow or orange liquid at room temperature.^{[3][5]} It is soluble in alcohol but insoluble in water.^{[2][6][7]}

General and Identification Properties

The following table summarizes the key identification parameters for **3-Acetyl-2,5-dimethylthiophene**.

Property	Value	Reference
IUPAC Name	1-(2,5-dimethylthiophen-3-yl)ethanone	[1][8]
CAS Number	2530-10-1	[6][9][10]
Molecular Formula	C ₈ H ₁₀ OS	[1][6][9][10]
Molecular Weight	154.23 g/mol	[1][5][6][9][10]
SMILES String	CC(=O)c1cc(C)sc1C	[9][11]
InChI Key	PUSJAEJRDNPYKM-UHFFFAOYSA-N	[9][11]
Appearance	Clear colorless to orange liquid	[5]
Odor	Burnt, roasted, meaty, nutty	[2][3]

Physical and Spectroscopic Data

Quantitative physical properties are crucial for handling, purification, and analysis.

Property	Value	Conditions	Reference
Density	1.086 g/mL	at 25 °C	[5][6][9][11]
Boiling Point	105-108 °C	at 15 mmHg	[2][5][6][9][11]
223-225 °C	at 760 mmHg	[1][3]	
Refractive Index	n _{20/D} 1.544	at 20 °C	[6][9][11]
Vapor Pressure	0.0982 mmHg	at 25 °C	[3][6]
Spectroscopic Data	¹ H NMR, ¹³ C NMR, IR, MS data available	[1][12][13][14]	

Safety and Handling

Proper safety precautions are essential when working with this chemical.

Property	Value	Notes	Reference
Flash Point	99 °C (210.2 °F)	Closed cup	[9][10]
Hazard Statements	Irritating to eyes, respiratory system, and skin.	H315, H319	[1][6][7]
Personal Protective Equipment (PPE)	Eyeshields, Gloves	[9][10]	
Storage Class	10 - Combustible liquids	[9][10]	
Storage Conditions	Store away from oxidizing agents in a cool, dry, well-ventilated area.	Keep container tightly closed.	[7]

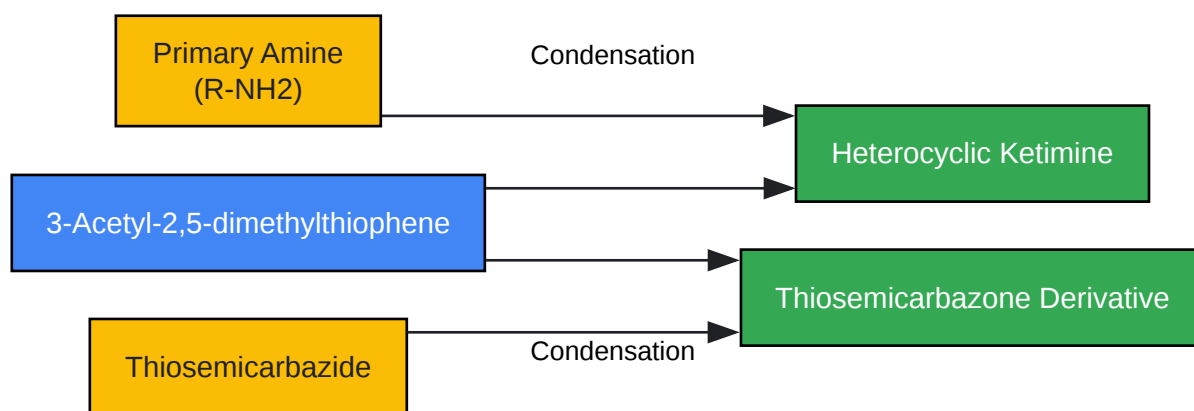
Chemical Reactivity and Applications

As an aromatic ketone, the reactivity of **3-Acetyl-2,5-dimethylthiophene** is centered around the acetyl group and the thiophene ring.

- Ketone Reactions:** The carbonyl group can undergo typical ketone reactions. It is used in the synthesis of heterocyclic ketimines, thiosemicarbazones, and semicarbazones through condensation reactions with primary amines, thiosemicarbazide, and semicarbazide, respectively.[2][7][10]
- Electrophilic Substitution:** The electron-rich thiophene ring can undergo further electrophilic substitution, although the existing substituents will direct the position of new groups.
- Materials Science:** The molecule has been effectively used as a dual-functional additive in the fabrication of perovskite solar cells. It assists in controlling the crystallization of the

perovskite layer and passivates defect states, specifically undercoordinated Pb^{2+} ions, leading to enhanced power conversion efficiency and stability.[4]

Below is a diagram illustrating the synthetic utility of **3-Acetyl-2,5-dimethylthiophene**.



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Caption: Synthetic pathways from **3-Acetyl-2,5-dimethylthiophene**.

Experimental Protocols

While specific, detailed protocols for many reactions involving this exact compound are proprietary or published within broader studies, standard organic chemistry methodologies are applicable.

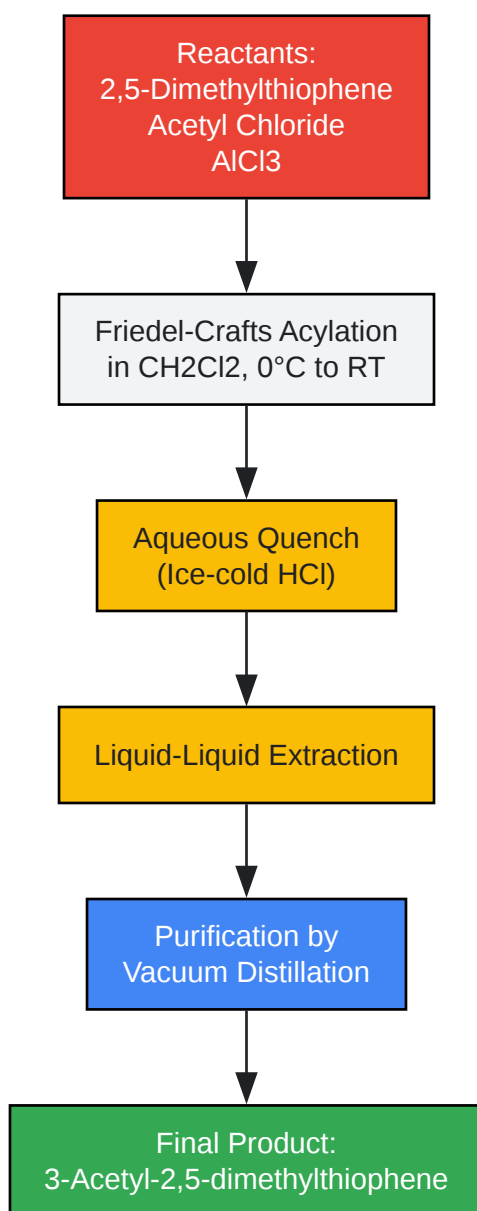
General Protocol for Synthesis via Friedel-Crafts Acylation

The synthesis of **3-Acetyl-2,5-dimethylthiophene** can be achieved via the Friedel-Crafts acylation of 2,5-dimethylthiophene. This method is a standard approach for introducing an acetyl group to an aromatic ring.

- **Reaction Setup:** To a cooled (0 °C), stirred solution of a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane), add 2,5-dimethylthiophene.
- **Acylation:** Add an acetylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to the solution, maintaining the low temperature. The reaction is typically exothermic.

- **Reaction Monitoring:** After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, quench it by slowly pouring the mixture into ice-cold water or a dilute acid solution (e.g., HCl) to decompose the catalyst.
- **Extraction:** Separate the organic layer. Extract the aqueous layer with the solvent (e.g., dichloromethane) to recover any dissolved product.
- **Purification:** Combine the organic layers, wash with a neutral-izing agent (e.g., sodium bicarbonate solution) and brine, then dry over an anhydrous salt (e.g., MgSO_4). After filtering, remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure **3-Acetyl-2,5-dimethylthiophene**.

The following diagram outlines the logical workflow for this synthesis.



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Caption: Workflow for the synthesis of **3-Acetyl-2,5-dimethylthiophene**.

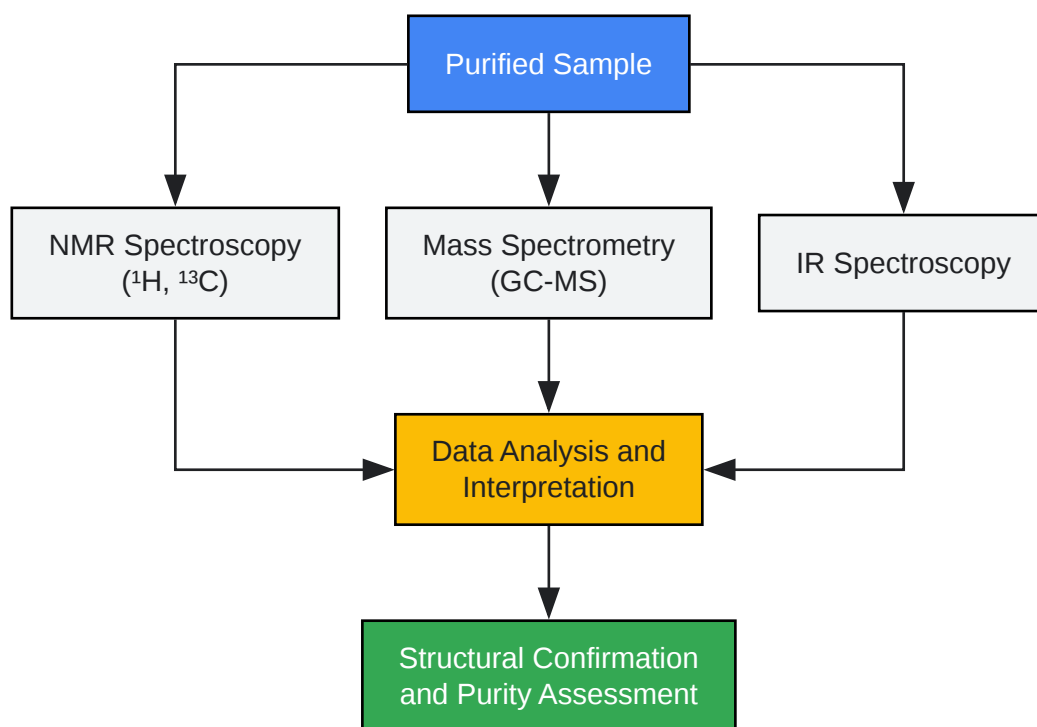
General Protocol for Structural Characterization

Confirming the identity and purity of the synthesized compound is critical.

- Sample Preparation: Prepare dilute solutions of the purified product in appropriate deuterated solvents (e.g., CDCl₃ for NMR) or as a thin film/solution for IR and GC-MS.

- NMR Spectroscopy:
 - Acquire ^1H NMR spectra to identify the chemical shifts and coupling constants of the aromatic proton and the two distinct methyl groups.
 - Acquire ^{13}C NMR spectra to confirm the number of unique carbon atoms, including the carbonyl carbon and carbons of the thiophene ring.
- Mass Spectrometry (MS): Perform GC-MS analysis to determine the molecular weight from the molecular ion peak ($m/z = 154.23$) and to assess purity.
- Infrared (IR) Spectroscopy: Run an IR spectrum to identify characteristic functional group frequencies, most notably the strong carbonyl ($\text{C}=\text{O}$) stretch of the ketone group.

This analytical workflow ensures the correct product has been synthesized with high purity.



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